7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that features a unique fusion of multiple ring systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of intermediate compounds under specific conditions. For instance, the condensation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C yields a key intermediate, which is then reduced and further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby blocking the enzyme’s function and affecting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and potential as an enzyme inhibitor.
Uniqueness
7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is unique due to its specific ring fusion and the presence of the 1,3-benzodioxole moiety, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C14H8N6O3 |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C14H8N6O3/c21-13-12-9(20-14(18-17-12)15-6-16-20)3-4-19(13)8-1-2-10-11(5-8)23-7-22-10/h1-6H,7H2 |
InChI Key |
PRZAZVKYDWCCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=CC4=C(C3=O)N=NC5=NC=NN45 |
Origin of Product |
United States |
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